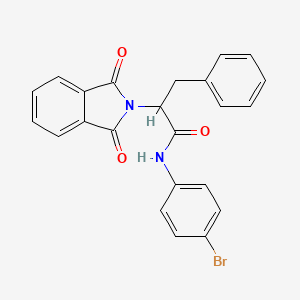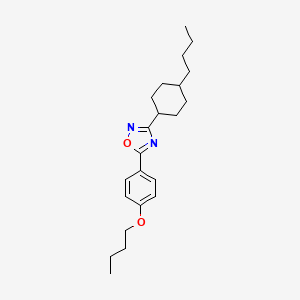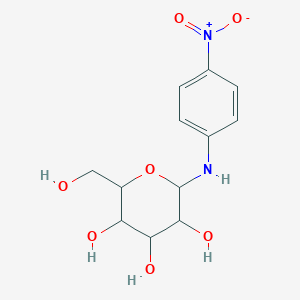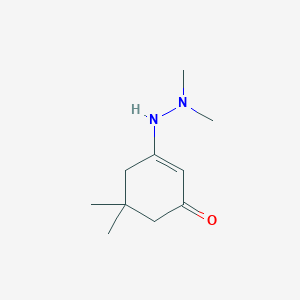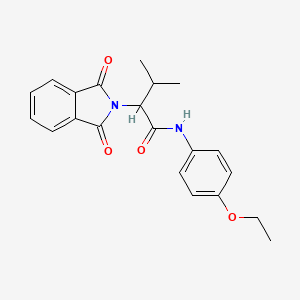![molecular formula C29H37NO6 B11703272 Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B11703272.png)
Decyl 4-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DECYL 4-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE is a synthetic organic compound with the molecular formula C29H37NO6 It is characterized by its complex structure, which includes a decyl chain, a benzoate group, and a butanamido linkage with oxo and phenylethoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DECYL 4-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of decyl alcohol with 4-aminobenzoic acid to form decyl 4-aminobenzoate. This intermediate is then reacted with 4-oxo-4-(2-oxo-2-phenylethoxy)butanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as toluene and catalysts like potassium phosphate monohydrate and tetrabutylammonium bromide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
DECYL 4-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
DECYL 4-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of DECYL 4-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share structural similarities and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyrrolo[2,3-d]pyrimidines: These compounds are structurally related and have been studied for their antiviral and anticancer activities.
Uniqueness
DECYL 4-[4-OXO-4-(2-OXO-2-PHENYLETHOXY)BUTANAMIDO]BENZOATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its decyl chain and benzoate group contribute to its lipophilicity, enhancing its ability to interact with lipid membranes and cellular targets.
特性
分子式 |
C29H37NO6 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
decyl 4-[(4-oxo-4-phenacyloxybutanoyl)amino]benzoate |
InChI |
InChI=1S/C29H37NO6/c1-2-3-4-5-6-7-8-12-21-35-29(34)24-15-17-25(18-16-24)30-27(32)19-20-28(33)36-22-26(31)23-13-10-9-11-14-23/h9-11,13-18H,2-8,12,19-22H2,1H3,(H,30,32) |
InChIキー |
BISHRNNDMPBTBZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-Dimethylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11703194.png)
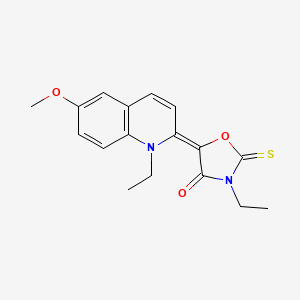
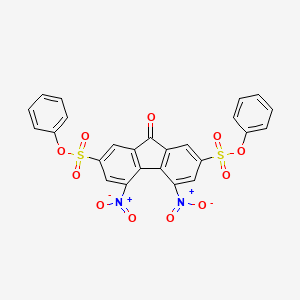
![N-[(2Z)-3,4,5-triphenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703217.png)
![Benzamide, 4-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11703222.png)
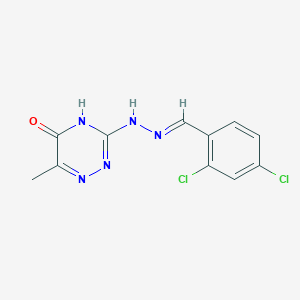
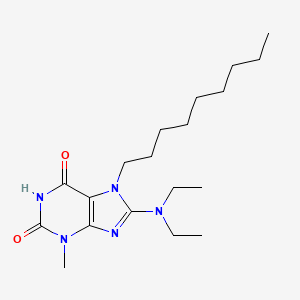
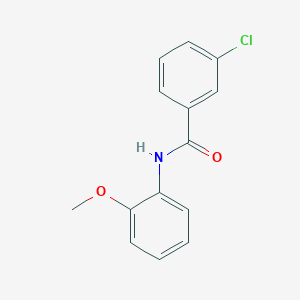
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11703240.png)
